

# Application Note: Quantitative Analysis of Rilpivirine in Human Plasma by LC-MS/MS

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Compound of Interest		
Compound Name:	Rilpivirine-d6	
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## **Abstract**

This application note provides a detailed protocol for the quantification of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor, in human plasma. The method utilizes a simple and rapid liquid-liquid extraction procedure for sample preparation and a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. **Rilpivirine-d6** is employed as the internal standard (IS) to ensure accuracy and precision. The described method is robust and suitable for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence studies.

## Introduction

Rilpivirine is an antiretroviral drug used in the treatment of HIV-1 infections.[1][2] Monitoring its concentration in plasma is crucial for optimizing therapeutic outcomes and minimizing potential side effects. This document outlines a validated LC-MS/MS method for the reliable determination of Rilpivirine in human plasma, adapted from established and published methodologies.[3]

# Experimental Materials and Reagents

- · Rilpivirine reference standard
- Rilpivirine-d6 internal standard (IS)



- · HPLC-grade acetonitrile, methanol, methyl-tert-butyl ether, and diethyl ether
- Formic acid, analytical grade
- Ammonium acetate, analytical grade
- Human plasma (blank, drug-free)

### Instrumentation

- Liquid Chromatograph (LC): A system capable of delivering reproducible gradients.
- Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Analytical Column: Gemini C18 (150 x 4.6 mm, 5 μm) or equivalent.[3]

## **Preparation of Solutions**

- Rilpivirine Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Rilpivirine in methanol.
- **Rilpivirine-d6** Stock Solution (100 μg/mL): Accurately weigh and dissolve an appropriate amount of **Rilpivirine-d6** in methanol.
- Working Solutions: Prepare serial dilutions of the Rilpivirine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
- Internal Standard Working Solution (50 ng/mL): Dilute the **Rilpivirine-d6** stock solution with a 50:50 mixture of methanol and water.

## Sample Preparation: Liquid-Liquid Extraction (LLE)

- Pipette 50 μL of human plasma (calibration standard, QC, or unknown sample) into a clean microcentrifuge tube.
- Add 25 μL of the internal standard working solution (50 ng/mL Rilpivirine-d6) to each tube and vortex briefly.



- Add 1.0 mL of an extraction solvent mixture of methyl-tert-butyl ether and diethyl ether (50:50, v/v).[3]
- · Vortex mix for 10 minutes.
- Centrifuge at 10,000 rpm for 5 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μL of the mobile phase.
- Inject 10 μL of the reconstituted sample into the LC-MS/MS system.

### LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters are summarized in the tables below.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Gemini C18 (150 x 4.6 mm, 5 μm)[3]
Mobile Phase	A: 2 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile
Gradient	Isocratic or a simple gradient can be optimized.  A starting condition could be 60% B.
Flow Rate	0.8 mL/min
Column Temperature	40°C
Injection Volume	10 μL
Run Time	~2.5 minutes[3]

Table 2: Mass Spectrometry Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[3]
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	550°C
IonSpray Voltage	5500 V
Curtain Gas	25 psi
Collision Gas	Nitrogen

Table 3: MRM Transitions and Compound Parameters

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declusterin g Potential (DP)	Collision Energy (CE)
Rilpivirine	367.1[3]	128.0[3]	200	80	22
Rilpivirine-d6 (IS)	373.2[3]	134.2[3]	200	80	22

## **Method Validation and Performance**

The method was validated according to regulatory guidelines. The performance characteristics are summarized below.

Table 4: Method Validation Parameters

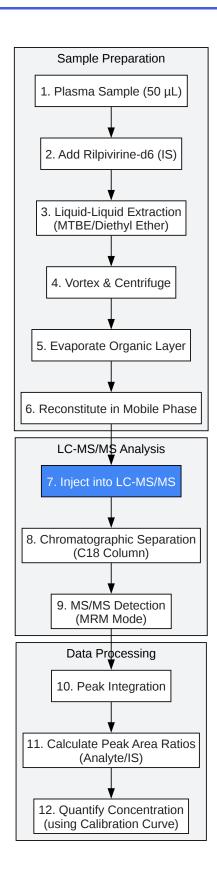


Parameter	Result		
Linearity Range	0.5 - 200 ng/mL[3]		
Correlation Coefficient (r²)	> 0.99		
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[3]		
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)		
Precision (%RSD)	< 15% (< 20% at LLOQ)		
Mean Extraction Recovery	Rilpivirine: 94.9%[3]Rilpivirine-d6: 99.9%[3]		
Matrix Effect	IS-normalized matrix factors ranged from 0.98 to 1.02.[3]		

The stability of Rilpivirine was assessed under various conditions including bench-top, freeze-thaw cycles, and long-term storage, with all results falling within acceptable limits.[3]

## **Workflow Diagram**





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Caption: Workflow for Rilpivirine analysis in human plasma.



## Conclusion

The described LC-MS/MS method provides a reliable and efficient means for the quantitative analysis of Rilpivirine in human plasma. The use of a deuterated internal standard and a straightforward liquid-liquid extraction protocol ensures high accuracy, precision, and throughput, making it well-suited for routine therapeutic drug monitoring and clinical research.

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